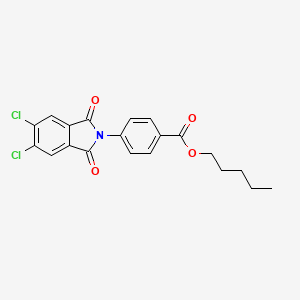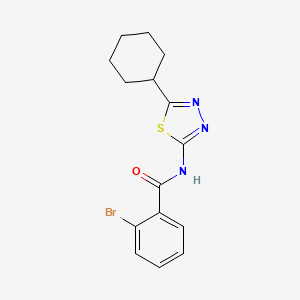![molecular formula C22H16Br2N2O B11539132 (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11539132.png)
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a tetrahydrocyclopenta[b]pyran ring system substituted with bromobenzylidene and bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]pyran core, followed by the introduction of the amino group and the bromobenzylidene and bromophenyl substituents. Key steps may include:
Formation of the Cyclopenta[b]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino functionality.
Substitution with Bromobenzylidene and Bromophenyl Groups: These steps typically involve electrophilic aromatic substitution reactions using brominated benzylidene and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
Similar Compounds
- (7E)-2-amino-7-(3-chlorobenzylidene)-4-(3-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
- (7E)-2-amino-7-(3-fluorobenzylidene)-4-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
Uniqueness
Compared to similar compounds, (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H16Br2N2O |
|---|---|
分子量 |
484.2 g/mol |
IUPAC名 |
(7E)-2-amino-4-(3-bromophenyl)-7-[(3-bromophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile |
InChI |
InChI=1S/C22H16Br2N2O/c23-16-5-1-3-13(10-16)9-15-7-8-18-20(14-4-2-6-17(24)11-14)19(12-25)22(26)27-21(15)18/h1-6,9-11,20H,7-8,26H2/b15-9+ |
InChIキー |
XSZWMKLFBBGEQK-OQLLNIDSSA-N |
異性体SMILES |
C\1CC2=C(/C1=C/C3=CC(=CC=C3)Br)OC(=C(C2C4=CC(=CC=C4)Br)C#N)N |
正規SMILES |
C1CC2=C(C1=CC3=CC(=CC=C3)Br)OC(=C(C2C4=CC(=CC=C4)Br)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)

![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11539110.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11539111.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11539117.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
![(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
